molecular formula C8H14Cl2N4 B2635726 (R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride CAS No. 1349807-55-1

(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride

Cat. No.: B2635726
CAS No.: 1349807-55-1
M. Wt: 237.13
InChI Key: FSYXOUIVXZWSQS-XCUBXKJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is a chiral amine derivative that serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure combines a pyrazine ring, a privileged scaffold in drug design, with a stereochemically defined pyrrolidine, making it a versatile intermediate for the synthesis of more complex bioactive molecules . This compound is of significant interest in oncology research, particularly in the development of kinase inhibitors. Pyrazin-2-amine derivatives have been investigated for their therapeutic potential in cancer treatment, with some acting as inhibitors of key enzymes like Checkpoint Kinase 1 (Chk1) . Inhibiting Chk1 can disrupt DNA damage repair pathways in proliferating cells, a mechanism that may be exploited to enhance the efficacy of DNA-damaging anticancer agents such as radiation, antimetabolites, and topoisomerase inhibitors . The (R)-enantiomer offers researchers a specific chiral configuration for studying structure-activity relationships and for developing targeted therapies. The product is provided as a dihydrochloride salt to ensure enhanced stability and solubility for experimental use. As with similar compounds, researchers should observe standard safe handling practices. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R)-pyrrolidin-3-yl]pyrazin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.2ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;;/h3-4,6-7,9H,1-2,5H2,(H,11,12);2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYXOUIVXZWSQS-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC2=NC=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:

    Formation of Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Pyrazine Group: The pyrazine group is introduced via nucleophilic substitution reactions, often using pyrazine derivatives as starting materials.

    Coupling Reaction: The pyrrolidine and pyrazine moieties are coupled through amination reactions, forming the desired compound.

    Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the synthesis steps in a sequential manner.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazine or pyrrolidine derivatives.

Scientific Research Applications

Anticancer Properties

One of the significant applications of (R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is its role as a potential anticancer agent. Research has indicated that pyrazine derivatives can act as inhibitors of protein tyrosine phosphatases, which are crucial in regulating cell proliferation and metabolism, particularly in cancer cells. For instance, a study demonstrated the synthesis of pyrazine-based compounds that showed cytotoxic effects against various human cancer cell lines by targeting SHP2, a protein implicated in cancer progression .

Neurological Disorders

The compound may also hold promise in treating neurological disorders. Similar pyrazine derivatives have been investigated for their neuroprotective effects, potentially aiding in conditions such as Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation, although specific studies on this compound are still needed to confirm these effects.

Synthesis Overview

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as Suzuki coupling and amide coupling. The final product is obtained through deprotection steps that yield the active compound suitable for biological testing .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrazine ring or the pyrrolidine moiety can significantly impact biological activity and selectivity towards target proteins involved in disease pathways.

Clinical Application Insights

Clinical trials involving similar pyrazine compounds have shown promising results in early-phase studies targeting specific cancer types. For example, one trial focused on a pyrazine derivative's ability to enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms in tumor cells .

Observational Studies

Observational studies have been conducted to assess the pharmacokinetics and safety profiles of pyrazine derivatives in human subjects. These studies help establish dosage guidelines and identify potential side effects associated with long-term use .

Data Tables

Application AreaDescriptionNotable Findings
Anticancer ResearchInhibition of SHP2 pathwayCytotoxic effects on various cancer cell lines
Neurological DisordersPotential neuroprotective effectsModulation of neurotransmitter systems
Clinical TrialsEfficacy in combination therapiesEnhanced efficacy against resistant tumors

Mechanism of Action

The mechanism of action of ®-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Compound Molecular Formula Molecular Weight Core Structure Substituents Salt Form Key Properties
(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 Pyrazine + Pyrrolidine None Dihydrochloride High solubility, chiral center at pyrrolidine, ≥99% purity
N-(Piperidin-3-yl)pyrazin-2-amine hydrochloride C₉H₁₅ClN₄ 214.70 Pyrazine + Piperidine None Hydrochloride Larger ring (6-membered piperidine), reduced steric hindrance, lower solubility
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride C₈H₁₄Cl₂N₄ 237.13 Pyrimidine + Pyrrolidine None Dihydrochloride Pyrimidine vs. pyrazine heterocycle; altered electronic properties and H-bonding
(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride C₈H₁₂ClFN₄ 218.66 Pyrimidine + Pyrrolidine Fluorine at pyrimidine C5 Hydrochloride Electron-withdrawing fluorine enhances stability; S-configuration affects binding
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₉H₁₂Cl₂F₃N₄ 305.13 Pyrimidine + Pyrrolidine Trifluoromethyl at pyrimidine C6 Dihydrochloride Increased lipophilicity; trifluoromethyl improves metabolic stability
(R)-N-Isopropylpiperidin-3-amine dihydrochloride C₈H₂₀Cl₂N₂ 215.17 Piperidine Isopropyl substituent on amine Dihydrochloride Aliphatic amine; bulkier substituent reduces ring flexibility

Key Observations:

Heterocyclic Core :

  • Pyrazine (target compound) is a 6-membered ring with two nitrogen atoms at positions 1 and 4, while pyrimidine (e.g., ) has nitrogens at 1 and 3. This difference influences electronic distribution and binding affinity in biological targets.
  • Piperidine analogs (e.g., ) exhibit larger ring systems, altering steric effects and conformational flexibility compared to pyrrolidine derivatives.

Substituent Effects :

  • Fluorine () and trifluoromethyl () groups enhance stability and lipophilicity but may reduce solubility. The target compound lacks such substituents, prioritizing balanced hydrophilicity.

Salt Form: Dihydrochloride salts (target, ) generally offer higher aqueous solubility than monohydrochlorides (), critical for in vitro assays.

Chirality :

  • The (R)-configuration in the target compound and contrasts with the (S)-form in , impacting enantioselective interactions in drug-receptor binding.

Biological Activity

(R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₄Cl₂N₄ and a molecular weight of 237.13 g/mol. It features a pyrrolidine ring attached to a pyrazine moiety, which enhances its biological activity. The presence of the dihydrochloride salt form improves its solubility in aqueous environments, making it suitable for various biological assays and formulations .

The mechanism of action of this compound involves:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their activity. This is particularly relevant in the context of neurological disorders where enzyme modulation can lead to therapeutic effects.
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems such as dopaminergic and serotonergic pathways. This suggests possible applications in treating mood disorders and other neurological conditions .

Biological Activity

Preliminary studies indicate that this compound exhibits neuroprotective properties and may have efficacy against certain neurological disorders. The compound's potential applications include:

  • Neurological Disorders : Its influence on neurotransmitter systems positions it as a candidate for treating conditions like depression or anxiety.
  • Antibacterial Activity : While primarily studied for neuroprotection, there is emerging evidence suggesting that similar compounds within its class exhibit antibacterial properties, particularly against multidrug-resistant strains .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
(S)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride1417789-29-7Enantiomer with potentially different biological activity
N-(Pyrrolidin-3-yl)pyrazin-2-amineNot applicableFree base form without the dihydrochloride salt

The unique stereochemistry of this compound may significantly influence its pharmacokinetic and pharmacodynamic profiles compared to its enantiomer or other related compounds .

Case Studies and Research Findings

  • Neuroprotective Effects : A study demonstrated that compounds similar to this compound could protect neuronal cells from apoptosis, indicating potential for neurodegenerative disease treatment .
  • Antimicrobial Activity : Research into pyrrolidine derivatives has shown promising results against bacterial strains like Pseudomonas aeruginosa, suggesting that this compound may also have antibacterial applications .

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions optimize the yield and purity of (R)-N-(Pyrrolidin-3-yl)pyrazin-2-amine dihydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Using acetonitrile as a solvent with triethylamine (TEA) as a base under inert atmospheres (60–90°C, 10–24 hours) .
  • Purification via column chromatography or recrystallization to achieve ≥95% purity, confirmed by HPLC .
    • Data Table :
Reaction ConditionsSolventBaseTemp. (°C)Yield (%)Purity (%)
Nucleophilic substitutionAcetonitrileTEA6051.895
Coupling reaction1,4-DioxaneK₂CO₃9029.895

Q. What analytical techniques are recommended for structural and chiral characterization?

  • Methodological Answer :

  • Chiral Purity : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) and mobile phases like hexane/isopropanol .
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify pyrrolidine and pyrazine moieties, and HRMS for molecular weight validation (e.g., Mol. Weight: 240.18 g/mol) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (e.g., HCl, NOₓ) .

Advanced Research Questions

Q. How do the pyrrolidine and pyrazine moieties influence biological activity, such as kinase inhibition?

  • Methodological Answer :

  • The pyrrolidine ring enhances binding to kinase ATP pockets via hydrogen bonding, while the pyrazine moiety stabilizes hydrophobic interactions.
  • Experimental Design : Perform kinase inhibition assays (e.g., JAK3 inhibition) with IC₅₀ measurements and molecular docking simulations .

Q. How can researchers address contradictions in reported synthetic yields (e.g., 29.8% vs. 51.8%)?

  • Methodological Answer :

  • Root Cause Analysis : Compare solvent polarity (acetonitrile vs. dioxane) and base strength (TEA vs. K₂CO₃). Higher yields in acetonitrile may result from improved intermediate solubility .
  • Optimization : Conduct Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.

Q. What in vitro models are suitable for pharmacokinetic (PK) profiling?

  • Methodological Answer :

  • Hepatocyte Stability : Use primary human hepatocytes to assess metabolic stability (t₁/₂).
  • Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption .

Contradiction Analysis

  • Purity vs. Yield Trade-offs : Higher yields (e.g., 51.8%) may require aggressive conditions that reduce purity. Mitigate via gradient elution in HPLC purification .
  • Biological Activity Variability : Differences in kinase selectivity (e.g., JAK1 vs. JAK3) may arise from stereochemical impurities. Validate chiral purity before assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.